N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
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Overview
Description
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antibacterial properties. The unique structure of this compound, which includes a benzo[d]thiazole moiety and a tetrahydronaphthalene ring, contributes to its potential in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core. This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzo[d]thiazole ring.
Introduction of the Methylsulfonyl Group: The next step involves the introduction of the methylsulfonyl group at the 6-position of the benzo[d]thiazole ring. This can be done through sulfonation reactions using reagents like methylsulfonyl chloride in the presence of a base such as pyridine.
Coupling with Tetrahydronaphthalene: The final step involves coupling the modified benzo[d]thiazole with a tetrahydronaphthalene derivative. This can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the benzo[d]thiazole ring or the carboxamide group, potentially leading to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the benzo[d]thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzo[d]thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound has shown promise as an anti-inflammatory and anti-cancer agent. Studies have demonstrated its ability to inhibit key enzymes and pathways involved in inflammation and cancer cell proliferation . Its potential as a therapeutic agent is being explored in preclinical models.
Industry
In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to modulate biological pathways makes it a valuable candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves the inhibition of specific enzymes and signaling pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . Additionally, it can interfere with cell signaling pathways that regulate cell growth and apoptosis, making it effective against certain cancer cell lines .
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-phenylacetamide: Another benzothiazole derivative with anti-inflammatory properties.
N-(6-methoxybenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide: Similar structure but with a methoxy group instead of a methylsulfonyl group, showing different biological activities.
N-(benzo[d]thiazol-2-yl)-2-(piperidin-1-yl)acetamide: Known for its anti-cancer properties.
Uniqueness
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methylsulfonyl group enhances its solubility and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-26(23,24)15-8-9-16-17(11-15)25-19(20-16)21-18(22)14-7-6-12-4-2-3-5-13(12)10-14/h6-11H,2-5H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWQALPHPYMIKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(CCCC4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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